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Compound of Interest

Compound Name:
N-(Azido-PEG3)-NH-PEG3-t-butyl

ester

Cat. No.: B13712318 Get Quote

Technical Guide: N-(Azido-PEG3)-NH-PEG3-t-
butyl ester
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional linker, N-(Azido-PEG3)-
NH-PEG3-t-butyl ester, a versatile tool in bioconjugation, drug delivery, and the development

of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties
N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a heterobifunctional molecule featuring a

polyethylene glycol (PEG) spacer. This linker is characterized by a terminal azide group, a

secondary amine, and a t-butyl protected carboxylic acid, making it a valuable reagent for multi-

step conjugation strategies.
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Property Value Source(s)

Molecular Formula C21H42N4O8 [1]

Molecular Weight 478.6 g/mol [1]

CAS Number 2758724-73-9 [1]

Purity Typically ≥95% [1][2]

Storage Conditions -20°C [1]

Functional Groups and Reactivity
The utility of N-(Azido-PEG3)-NH-PEG3-t-butyl ester lies in its distinct reactive ends:

Azide Group (-N3): This functional group is primarily used in "click chemistry," a set of

bioorthogonal reactions that are rapid, selective, and high-yielding. The azide group can

react with alkyne-containing molecules through either a Copper(I)-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the latter

being a copper-free alternative suitable for cellular environments.[3][4]

Secondary Amine (-NH-): The secondary amine can be reacted with various electrophiles,

such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][2]

t-Butyl Ester (-COOtBu): This group protects a carboxylic acid. The t-butyl group can be

removed under acidic conditions to reveal the carboxylic acid, which can then be activated

(e.g., with EDC or HATU) to react with primary amines, forming an amide linkage.[1][2]

Applications in Drug Development
The structure of N-(Azido-PEG3)-NH-PEG3-t-butyl ester makes it an ideal linker for the

synthesis of complex bioconjugates. A prominent application is in the construction of

PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of

Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the POI. The PEG component of the linker can enhance the solubility and cell

permeability of the resulting PROTAC.[5][6]
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Experimental Workflows and Protocols
While specific protocols are highly dependent on the substrates being conjugated, the following

sections outline the general experimental workflows for the key reactions involving this linker.

General Protocol for Click Chemistry (CuAAC)
The azide group of the linker can be conjugated to a terminal alkyne on a molecule of interest

(e.g., a modified protein or a small molecule ligand) using a copper(I)-catalyzed reaction.

Materials:

N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Alkyne-functionalized molecule

Copper(II) sulfate (CuSO4)

Sodium Ascorbate

Copper-chelating ligand (e.g., THPTA or TBTA)

Appropriate solvent (e.g., DMSO/water mixture)

Procedure:

Dissolve the alkyne-modified molecule and a molar excess of the azido-PEG linker in a

suitable solvent.

Prepare a fresh solution of sodium ascorbate in water.

Prepare a premix of CuSO4 and the copper ligand.

Add the copper/ligand solution to the reaction mixture, followed by the sodium ascorbate

solution to reduce Cu(II) to the catalytic Cu(I) species.

Allow the reaction to proceed at room temperature for 1-4 hours.

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
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Purify the resulting conjugate using chromatography (e.g., HPLC).

Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a multi-step

process that leverages its orthogonal reactive handles.

Step 1: First Coupling
Step 2: Deprotection

Step 3: Second Coupling

Step 4 (Optional): Final Conjugation
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A general workflow for the modular synthesis of a PROTAC.

Click Chemistry Pathways
The azide functionality of the linker allows for two primary click chemistry conjugation

strategies. The choice between them often depends on the biological context of the

experiment.
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Alternative pathways for azide-alkyne click chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/pdf/Synthesis_of_PROTACs_Using_a_Hydroxy_PEG12_Acid_Linker_Application_Notes_and_Protocols.pdf
https://www.biochempeg.com/article/296.html
https://www.benchchem.com/product/b13712318#n-azido-peg3-nh-peg3-t-butyl-ester-molecular-weight-and-formula
https://www.benchchem.com/product/b13712318#n-azido-peg3-nh-peg3-t-butyl-ester-molecular-weight-and-formula
https://www.benchchem.com/product/b13712318#n-azido-peg3-nh-peg3-t-butyl-ester-molecular-weight-and-formula
https://www.benchchem.com/product/b13712318#n-azido-peg3-nh-peg3-t-butyl-ester-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13712318?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13712318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

